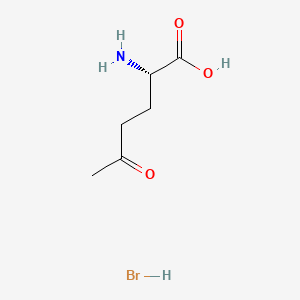

(S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide

Übersicht

Beschreibung

(S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide is a derivative of lysine, an essential amino acid. This compound is of significant interest in various fields of chemistry and biology due to its unique structure and properties. It is often used in research settings to study amino acid metabolism and protein synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide typically involves the bromination of lysine derivatives. One common method is the reaction of lysine with hydrobromic acid under controlled conditions to yield the hydrobromide salt. The reaction is usually carried out in an aqueous solution at a specific pH to ensure the correct formation of the hydrobromide salt.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using hydrobromic acid. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can yield different amino acid derivatives.

Substitution: The bromine atom in the hydrobromide can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield keto acids, while reduction can produce amino alcohols.

Wissenschaftliche Forschungsanwendungen

Inhibition of Enzymatic Activity

One of the primary applications of (S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide is its role as a potential inhibitor of Escherichia coli carbamyl phosphate synthetase (CPS). This enzyme is crucial for the biosynthesis of arginine and pyrimidines in bacteria. By inhibiting CPS, this compound could serve as a lead for developing antimicrobial agents targeting bacterial growth and metabolism .

Research on Obesity and Metabolic Disorders

Recent studies have explored the structural analogs of this compound in the context of obesity treatment. For instance, compounds derived from similar structures have shown efficacy in enhancing insulin sensitivity and reducing weight gain in obese models. These findings suggest that this compound may have potential therapeutic implications in managing metabolic disorders such as type 2 diabetes .

Study on Obesity Treatment

In a notable study published in 2018, researchers synthesized various analogs of this compound to assess their biological activity in adipocyte models. One particular analogue demonstrated significant improvements in interleukin-6 secretion and insulin sensitivity in 3T3-L1 adipocytes compared to control compounds. This indicates that derivatives of this compound could be promising candidates for further development as anti-obesity agents .

| Compound | IC50 Value (nM) | Effect on IL-6 Production | Weight Loss in Obese Mice |

|---|---|---|---|

| This compound | TBD | Enhanced | TBD |

| Amlexanox | 210 | Moderate | Significant |

| Analogue A | TBD | Robust | Comparable to Amlexanox |

Wirkmechanismus

The mechanism of action of (S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide involves its interaction with enzymes involved in amino acid metabolism. It acts as a substrate for these enzymes, facilitating various biochemical reactions. The molecular targets include aminotransferases and dehydrogenases, which play crucial roles in the metabolic pathways of amino acids.

Vergleich Mit ähnlichen Verbindungen

Lysine: The parent compound from which (S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide is derived.

Ornithine: Another amino acid with similar metabolic functions.

Arginine: An amino acid involved in the urea cycle, similar in structure and function.

Uniqueness: this compound is unique due to its specific bromination, which imparts distinct chemical properties. This makes it particularly useful in research settings where precise control over chemical reactions is required.

Biologische Aktivität

(S)-2-Amino-5-oxo-hexanoic acid hydrobromide, also known as 2-amino-5-oxohexanoic acid hydrobromide, is a compound of significant interest in biochemical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a non-proteinogenic amino acid characterized by the following chemical structure:

- Molecular Formula : C₆H₁₁BrN₁O₃

- CAS Number : 1217856-43-3

This compound features an amino group, a carboxylic acid group, and a keto group, which contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. The compound may function as an enzyme inhibitor or modulator, influencing metabolic pathways related to inflammation and insulin sensitivity.

- Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit specific kinases involved in inflammatory pathways. For instance, studies have shown that certain analogues demonstrate IC₅₀ values as low as 210 nM against kinases like TBK1 and IKKε, which are crucial in regulating inflammation and insulin signaling .

- Cellular Effects : In vitro studies on adipocytes (fat cells) have demonstrated that this compound can enhance the secretion of interleukin-6 (IL-6), a cytokine involved in metabolic regulation. This effect suggests a role in promoting insulin sensitivity and reducing inflammation .

- Animal Studies : In vivo experiments involving obese mice have shown that administration of compounds related to this compound resulted in significant weight loss and improved metabolic parameters, including serum IL-6 levels. These findings support the potential therapeutic applications of this compound in managing obesity-related conditions .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with similar compounds. The following table summarizes key differences in biological activity among related compounds:

| Compound Name | IC₅₀ (nM) | Effect on IL-6 Secretion | Weight Loss in Mice | References |

|---|---|---|---|---|

| (S)-2-Amino-5-oxo-hexanoic Acid | 210 | Enhanced | Significant | |

| Amlexanox | 500 | Moderate | Moderate | |

| Other Analogues | Varies | Varies | Varies |

Case Studies

Several studies have investigated the effects of this compound and its analogues:

- Inflammation and Insulin Resistance : A study explored how modifications to the structure of this compound could enhance selectivity toward specific kinases involved in inflammation. Results indicated that certain analogues not only inhibited kinase activity but also promoted beneficial metabolic responses in adipose tissue .

- Pharmacokinetics : Research into the pharmacokinetic properties of this compound has shown that it is well absorbed and metabolized in biological systems, making it a viable candidate for further drug development aimed at treating metabolic disorders .

- Safety Profile : Toxicity assessments conducted on various cell lines indicated that this compound has a favorable safety profile at therapeutic doses, with no significant cytotoxic effects observed at concentrations relevant for pharmacological use .

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-oxohexanoic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.BrH/c1-4(8)2-3-5(7)6(9)10;/h5H,2-3,7H2,1H3,(H,9,10);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQKNRUNFROUCX-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(C(=O)O)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CC[C@@H](C(=O)O)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675591 | |

| Record name | 5-Oxo-L-norleucine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217856-43-3 | |

| Record name | 5-Oxo-L-norleucine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.